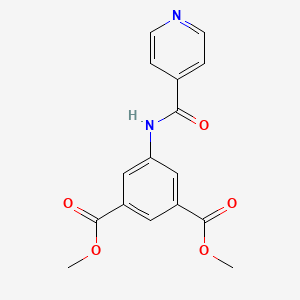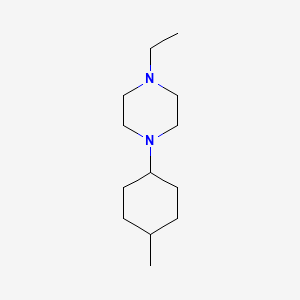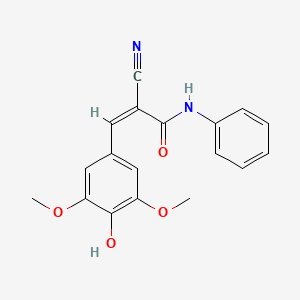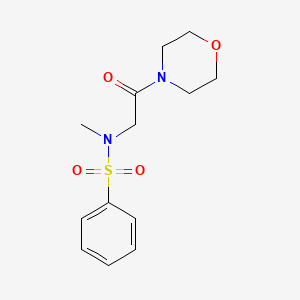
dimethyl 5-(isonicotinoylamino)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dimethyl 5-(isonicotinoylamino)isophthalate-related compounds involves several chemical reactions including esterification, Claisen rearrangement, and reaction with methyl 2-chloropropionate, leading to specific yields and conditions optimized for the desired outcome (Pen, 2014). The synthesis of similar compounds showcases the complexity and the need for precise conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been analyzed through crystallographic studies, revealing specific frameworks and hydrogen bonding patterns that contribute to their stability and reactivity (Hauptvogel, Seichter, & Weber, 2018). The structural variations influence the physical and chemical properties of these compounds, including their photoluminescent properties (Zhao, Zhang, & Zhao, 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives include interactions with metals to form metallophthalocyanines, highlighting their potential in creating materials with specific antioxidant and antibacterial activities (Ağirtaş, Karatas, & Özdemir, 2015). These reactions underline the compound's versatility and potential applications in various fields.
Physical Properties Analysis
The physical properties, including thermal stability and solubility, of this compound derivatives, have been extensively studied, showcasing their potential in the synthesis of novel materials with desirable properties (Parker & Feast, 2001). These properties are critical for their application in industrial processes and products.
Mécanisme D'action
Target of Action
Dimethyl 5-(isonicotinoylamino)isophthalate is a complex organic compound that has been studied for its potential therapeutic effects
Mode of Action
It’s structurally similar to dimethyl 5-isocyanatoisophthalate, which is known to participate in esterification and condensation reactions, leading to the formation of high-performance polymers with specific properties . It’s plausible that this compound may interact with its targets in a similar manner, but this requires further investigation.
Biochemical Pathways
For instance, phthalates, a class of compounds structurally related to this compound, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of dimethyl isophthalate (DMI), a similar compound, involves stepwise hydrolysis of two ester bonds
Result of Action
A study on a similar compound, dimethyl-5-(bioguanide-1-il)isophthalate, showed cardioprotective and antioxidant properties in rats with experimental cardiovascular pathology . The administration of this compound resulted in a shift of all indices studied to the control values, indicating its protective effect . It’s plausible that this compound may have similar effects, but this requires further investigation.
Propriétés
IUPAC Name |
dimethyl 5-(pyridine-4-carbonylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-22-15(20)11-7-12(16(21)23-2)9-13(8-11)18-14(19)10-3-5-17-6-4-10/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWXXFIRAGLVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)
![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)
![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)


![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)

![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)